2-Chloro-2-iodoacetamide

Descripción general

Descripción

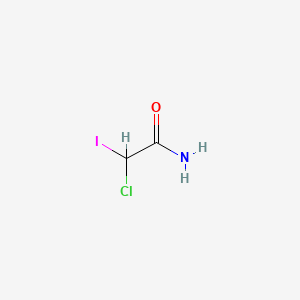

2-chloro-2-iodoacetamide is a carboxamide.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

2-Chloro-2-iodoacetamide is a halogenated acetamide that exhibits unique reactivity due to the presence of both chlorine and iodine atoms. This dual halogen functionality allows it to participate in nucleophilic substitution reactions, making it valuable for modifying biomolecules, particularly proteins.

Applications in Protein Chemistry

2.1 Alkylation of Cysteine Residues

CIA is primarily utilized as an alkylating agent for cysteine residues in proteins. Its reactivity towards thiol groups allows for the formation of stable thioether bonds, which can be used to study protein structure and function. The compound has been shown to effectively modify cysteine residues, facilitating the identification and characterization of protein interactions through mass spectrometry techniques .

Table 1: Comparison of Alkylating Agents

| Alkylating Agent | Reactivity with Cysteine | Stability of Adducts | Common Applications |

|---|---|---|---|

| This compound | High | High | Proteomics, Structural Biology |

| Iodoacetamide | Moderate | Moderate | Proteomics |

| Chloroacetamide | Moderate | Low | Limited applications |

2.2 Mass Spectrometry Applications

In proteomics, CIA has been employed to enhance the identification of cysteine-containing peptides through mass spectrometry. Studies have demonstrated that CIA can improve the detection rates of modified peptides compared to other alkylating agents like iodoacetamide . This is crucial for understanding post-translational modifications and protein dynamics.

Case Studies and Research Findings

4.1 Study on Protein Modification

A systematic evaluation compared various alkylation conditions using CIA and other reagents. The findings highlighted that CIA provided superior results in terms of peptide identification rates due to its effective modification of cysteine residues . This study underscores the importance of selecting appropriate alkylating agents based on the specific requirements of proteomic analyses.

4.2 Investigation of Cancer Therapeutics

In preclinical models, compounds structurally related to CIA were tested for their ability to inhibit PAD activity, revealing promising results in slowing tumor growth . These findings indicate that further exploration into the therapeutic applications of CIA could yield valuable insights into cancer treatment strategies.

Propiedades

IUPAC Name |

2-chloro-2-iodoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClINO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWIMPAKBITDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClINO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617917 | |

| Record name | 2-Chloro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.41 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62872-35-9 | |

| Record name | 2-Chloro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.